

Introduction: The Strategic Importance of a Substituted Oxirane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Methoxy-2,2-dimethyloxirane**

Cat. No.: **B1580805**

[Get Quote](#)

3-Methoxy-2,2-dimethyloxirane is a heterocyclic compound belonging to the epoxide family. [1] Its structure is defined by a three-membered ring containing two carbon atoms and one oxygen atom, which is further substituted with two methyl groups at the C2 position and a methoxy group at the C3 position.[1][2][3] The inherent angular strain of the oxirane ring is the primary determinant of its chemical personality, rendering it susceptible to ring-opening reactions and making it a valuable and versatile intermediate in organic synthesis.[1] The specific substitution pattern—a quaternary carbon (C2) and a methoxy-bearing secondary carbon (C3)—introduces significant electronic and steric biases that dictate the regioselectivity of its transformations. This guide offers a detailed exploration of the synthesis, characterization, and core reactivity of **3-Methoxy-2,2-dimethyloxirane** for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Profile

Precise experimental data for properties such as boiling and melting points are not widely documented, however, its identity is well-established through its molecular formula, weight, and spectroscopic characteristics.[4]

Core Properties

A summary of the fundamental properties of **3-Methoxy-2,2-dimethyloxirane** is presented below.

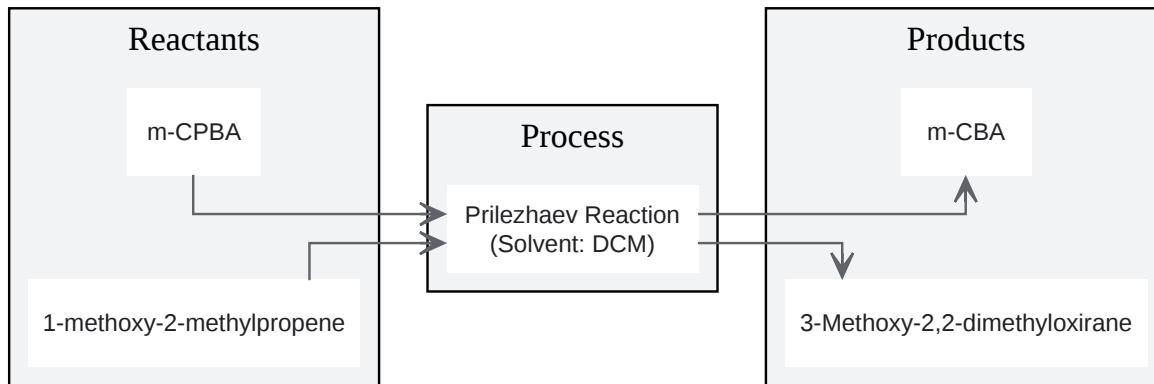
Property	Value	Source
CAS Number	26196-04-3	[2] [5]
Molecular Formula	C ₅ H ₁₀ O ₂	[2] [4] [5]
Molecular Weight	102.13 g/mol	[5]
IUPAC Name	3-methoxy-2,2-dimethyloxirane	[5]
Synonyms	Oxirane, 3-methoxy-2,2-dimethyl-; 1,2-Epoxy-1-methoxy-2-methylpropane	[2] [5]
InChI Key	FPKWGRVMILLFSY-UHFFFAOYSA-N	[2] [5]

Spectroscopic Characterization

Confirmation of the successful synthesis and purity of **3-Methoxy-2,2-dimethyloxirane** relies on a combination of spectroscopic techniques. The expected spectral features are key to its identification.

Technique	Expected Key Features
¹ H NMR	<ul style="list-style-type: none">- Two singlets for the diastereotopic methyl groups at C2.- A singlet for the methoxy (-OCH₃) protons.- A singlet for the proton at C3. <p>The chemical shifts would be distinct and integration would correspond to a 6:3:1 ratio.</p>
¹³ C NMR	<ul style="list-style-type: none">- A signal for the quaternary carbon (C2).- A signal for the secondary carbon (C3).- A signal for the methoxy carbon.- A signal for the two equivalent methyl carbons.
Infrared (IR)	<ul style="list-style-type: none">- Presence of C-O-C stretching bands for the ether and epoxide ring.- Absence of a broad O-H stretching band (around 3200-3600 cm⁻¹), confirming the absence of ring-opened alcohol impurities.^[1]
Mass Spec (MS)	<ul style="list-style-type: none">- A molecular ion peak corresponding to its molecular weight (m/z = 102.13).- Characteristic fragmentation patterns resulting from the loss of methyl or methoxy groups.^{[1][2]}

Established Synthetic Routes


The construction of the strained oxirane ring is the central challenge in synthesizing **3-Methoxy-2,2-dimethyloxirane**. The most direct and widely adopted strategies involve the epoxidation of an alkene precursor.^[1]

Direct Epoxidation of 1-methoxy-2-methylpropene

This is the most common approach, leveraging the conversion of a carbon-carbon double bond into an epoxide.^[1] The Prilezhaev reaction, which employs a peroxycarboxylic acid like meta-chloroperoxybenzoic acid (m-CPBA), is a highly effective method.^[1]

Causality of the Mechanism: The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peracid to the alkene through a cyclic transition state.^[1] This electrophilic addition is efficient and often provides high yields. The choice of a non-polar

solvent like dichloromethane (DCM) is crucial to prevent premature ring-opening of the newly formed epoxide.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via direct epoxidation.

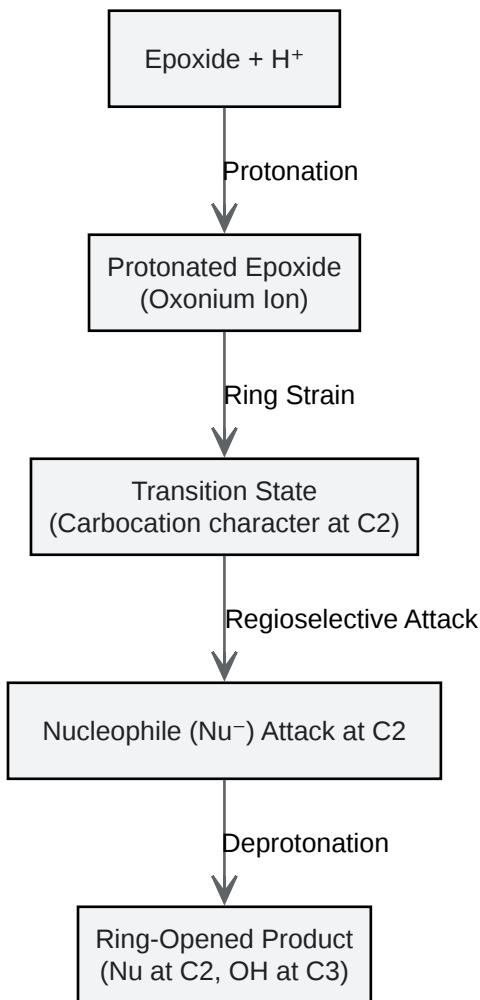
Halohydrin Formation and Intramolecular Cyclization

An alternative, two-step pathway involves the formation of a halohydrin intermediate from the same alkene precursor, followed by base-induced ring closure.[\[1\]](#)

Step-by-Step Mechanism:

- Halohydrin Formation: The alkene (1-methoxy-2-methylpropene) is treated with a halogen (e.g., Br₂) in the presence of water.[\[1\]](#) The water acts as a nucleophile, attacking the intermediate bromonium ion to form a bromohydrin.
- Epoxide Formation: The resulting halohydrin is then treated with a strong base (e.g., NaOH). The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular S_n2 reaction, displacing the adjacent halide to form the oxirane ring.

This method offers a robust alternative, particularly when direct epoxidation proves challenging or when different stereochemical outcomes are desired.

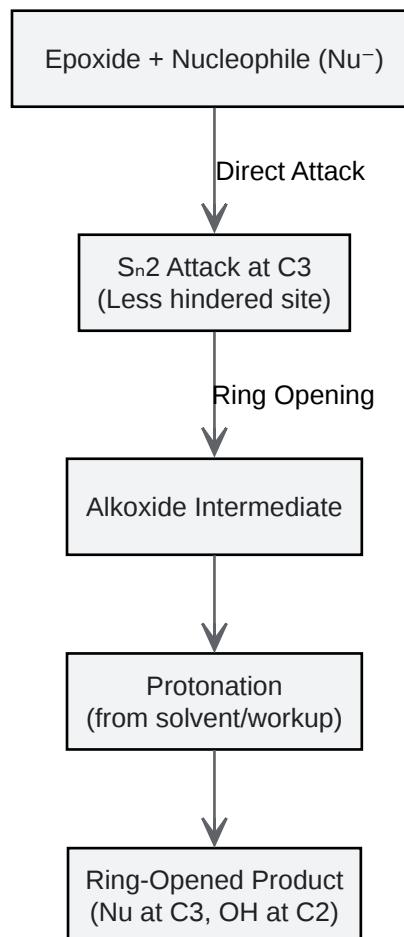

Chemical Reactivity: The Dominance of Ring-Opening Reactions

The high ring strain of the oxirane is the fundamental driver of its reactivity.^[1] **3-Methoxy-2,2-dimethyloxirane** readily undergoes nucleophilic ring-opening reactions, which cleave the C-O bonds of the ring and relieve this strain.^[1] The regiochemical outcome of this opening is critically dependent on the reaction conditions (acidic vs. basic).

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better leaving group. The nucleophile then attacks one of the ring carbons.

- **Mechanism & Regioselectivity:** The reaction proceeds via a transition state with significant carbocation character. The nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge. In this case, the highly substituted quaternary carbon (C2) would form a more stable tertiary carbocation compared to the secondary carbocation at C3. Therefore, nucleophilic attack predominantly occurs at C2.


[Click to download full resolution via product page](#)

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons in an S_n2 reaction.

- Mechanism & Regioselectivity: This reaction is governed by sterics. The nucleophile will attack the less sterically hindered carbon atom. The quaternary carbon (C2) is shielded by two methyl groups, making it significantly less accessible than the secondary carbon (C3). Therefore, nucleophilic attack predominantly occurs at C3.

[Click to download full resolution via product page](#)

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Exemplary Protocol: Acid-Catalyzed Hydrolysis

This protocol describes a self-validating system for the ring-opening of **3-Methoxy-2,2-dimethyloxirane** to form 1-methoxy-2-methylpropane-1,2-diol.

Objective: To demonstrate the regioselective ring-opening of the epoxide under acidic conditions.

Methodology:

- Reaction Setup:

- In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve **3-Methoxy-2,2-dimethyloxirane** (1.0 g, 9.8 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (20 mL).
- Cool the flask in an ice bath to 0°C.
- Acidification:
 - Slowly add 3-4 drops of concentrated sulfuric acid (H₂SO₄) to the stirring solution. The acid acts as the catalyst to protonate the epoxide ring.
- Reaction Monitoring (Self-Validation):
 - Allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The disappearance of the starting epoxide spot (higher R_f) and the appearance of a new, more polar product spot (lower R_f) indicates reaction completion.
- Workup and Neutralization:
 - Once the reaction is complete, quench the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
 - Transfer the mixture to a separatory funnel.
- Extraction and Purification:
 - Extract the aqueous layer with ethyl acetate (3 x 20 mL).
 - Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
 - Filter the drying agent and concentrate the solvent in vacuo to yield the crude diol product.
 - Purify the product via flash column chromatography if necessary.

- Characterization:

- Confirm the structure of the resulting 1-methoxy-2-methylpropane-1,2-diol using ^1H NMR, ^{13}C NMR, and IR spectroscopy. The IR spectrum should now show a prominent broad peak between 3200-3600 cm^{-1} , characteristic of the hydroxyl groups.[\[1\]](#)

Safety and Handling

As an epoxide, **3-Methoxy-2,2-dimethyloxirane** requires careful handling.

- Primary Hazards: It is classified as a flammable liquid and can cause skin and serious eye irritation.[\[5\]](#)
- Handling Precautions:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.
 - Keep away from heat, sparks, and open flames.
 - Avoid contact with skin, eyes, and clothing.[\[6\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

3-Methoxy-2,2-dimethyloxirane stands out as a synthetically useful building block due to the predictable yet versatile reactivity of its strained ring. A thorough understanding of its synthesis and, more critically, the dichotomous regioselectivity of its ring-opening under acidic versus basic conditions, allows chemists to strategically install new functional groups with a high degree of control. Its proper handling and characterization are paramount to leveraging its full potential in the synthesis of more complex molecular architectures in pharmaceutical and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-2,2-dimethyloxirane | 26196-04-3 | Benchchem [benchchem.com]
- 2. 3-Methoxy-2,2-dimethyloxirane [webbook.nist.gov]
- 3. 3-Methoxy-2,2-dimethyloxirane [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2,2-Dimethyl-1-methoxyethylene oxide | C5H10O2 | CID 93099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Substituted Oxirane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580805#3-methoxy-2-2-dimethyloxirane-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com